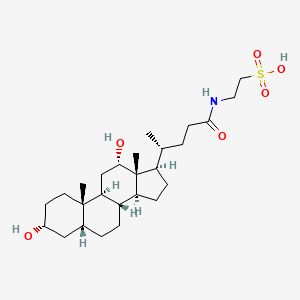
牛磺脱氧胆酸
描述
Synthesis Analysis
The synthesis of taurodeoxycholic acid involves the conjugation of deoxycholic acid with taurine. This process is part of the broader bile acid synthesis pathway in the liver, where cholesterol is converted into various bile acids, including taurodeoxycholic acid. The enzyme-mediated activation and conjugation of bile acids are crucial for their functionality and solubility, enabling their role in fat digestion and nutrient absorption (Elliott, 1962).
Molecular Structure Analysis
The molecular structure of taurodeoxycholic acid has been elucidated through crystallography, revealing a complex conformation that contributes to its biological function. For example, the crystal structure of sodium taurodeoxycholate monohydrate has shown that the molecules form helices, characterized by threefold screw axes. This structural arrangement facilitates the formation of micelles, critical for its role in solubilizing and transporting lipids in the aqueous environment of the digestive tract (Campanelli et al., 1987).
Chemical Reactions and Properties
Taurodeoxycholic acid participates in several chemical reactions crucial for lipid metabolism. It forms micelles and aggregates in aqueous solutions, a property that is essential for its role in lipid digestion and absorption. The formation of micelles involves the aggregation of taurodeoxycholic acid molecules in such a way that their hydrophobic sides are turned inward, and the hydrophilic sides are exposed to water, allowing the emulsification of fats (Antonilli, Bottari, & Festa, 2007).
Physical Properties Analysis
The physical properties of taurodeoxycholic acid, such as solubility, melting point, and aggregation behavior, are influenced by its molecular structure. These properties are critical for its biological function, particularly in the formation of micelles and the emulsification of dietary fats. Studies on the micellar aggregates of sodium taurodeoxycholate have provided insights into its aggregation behavior and the factors influencing micelle formation (Bonincontro et al., 1997).
Chemical Properties Analysis
The chemical properties of taurodeoxycholic acid, including its reactivity, pKa, and interaction with other molecules, underpin its biological functions. The protonation constants of taurocholate and taurodeoxycholate have been studied to understand their behavior in different pH conditions, which is crucial for their role in the intestine where they encounter varying pH levels (Antonilli, Bottari, & Festa, 2007).
科学研究应用
胎儿肝脏代谢
牛磺脱氧胆酸 (TDCA) 因其在人类胎儿肝脏中的代谢作用而受到研究。古斯塔夫森、安德森和舍瓦尔(1985 年)的一项研究表明,TDCA 在胎儿肝微粒体制剂中在 1 beta-和 7 alpha-位置被羟基化。这项研究很重要,因为它提供了对人类发育中胆汁酸代谢早期阶段的见解 (Gustafsson, Andersson, & Sjövall, 1985)。
小鼠肠道完整性和存活
TDCA 也因其对肠道损伤的潜在保护作用而受到研究。佩罗内等人(2010 年)发现,在脂多糖 (LPS) 诱导的肠道损伤的小鼠模型中,TDCA 的膳食补充剂改善了存活率并减轻了粘膜损伤。他们的研究表明,TDCA 在保护肠道免受损伤或感染方面可能具有治疗潜力 [Perrone et al., 2010]。
脓毒症中的免疫调节作用
张等人(2018 年)探索了 TDCA 的免疫调节特性,他们报告说,在小鼠脓毒症期间输注 TDCA 可减少炎症、使低血压正常化并延长存活时间。他们的研究表明,TDCA 可以调节免疫反应,特别是在全身炎症和脓毒症的情况下 [Chang et al., 2018]。
色谱中的手性分离
在分析化学领域,TDCA 已用于手性分离技术。Okafo 等人(1992 年)证明了 TDCA 和 β-环糊精混合物在使用胶束电动毛细管色谱 (MECC) 分离各种手性化合物的对映异构体方面的有效性 [Okafo et al., 1992]。
体外细胞保护
TDCA 已被研究其对细胞的保护作用。Neuman 等人(1995 年)探讨了 TDCA 对人 Hep G2 细胞系中乙醇诱导的肝损伤的影响,发现低剂量的 TDCA 可以保护 Hep G2 细胞免受乙醇诱导的细胞毒性 [Neuman et al., 1995]。
胆汁酸代谢
Björkhem、Einarsson 和 Hellers(1973 年)研究了牛磺脱氧胆酸在人肝中的代谢,有助于更好地了解胆汁酸代谢过程 [Björkhem, Einarsson, & Hellers, 1973]。
肠道细胞中的电解质转运
Dharmsathaphorn 等人(1989 年)研究了牛磺脱氧胆酸对结肠上皮细胞中电解质转运的影响,深入了解了胆汁盐诱导的电解质转运机制 [Dharmsathaphorn et al., 1989]。
抗菌特性
Dobson、Maxwell 和 Ramsubhag(2018 年)报道了牛磺脱氧胆酸的抗菌特性,突出了其作为抗菌剂的潜力 [Dobson, Maxwell, & Ramsubhag, 2018]。
肝硬化大鼠的血管活性作用
Pak 和 Lee(1993 年)探讨了牛磺脱氧胆酸在肝硬化大鼠中的血管活性作用,有助于理解胆汁盐在肝硬化循环动力学中的作用 [Pak & Lee, 1993]。
作用机制
Target of Action
Taurodeoxycholic acid (TUDCA) is a highly hydrophilic tertiary bile acid . It is a taurine conjugate of ursodeoxycholic acid . The primary targets of TUDCA are the intrinsic mitochondrial apoptotic pathway and the death receptor in the extrinsic apoptotic pathway . It also targets the endoplasmic reticulum (ER) to reduce ER-mediated stress .
Mode of Action
TUDCA exerts its effects by regulating and inhibiting the apoptotic cascade . It reduces reactive oxygen species (ROS) and inactivates BAX, thereby decreasing cytochrome c release . This inhibits the intrinsic mitochondrial apoptotic pathway . TUDCA also inhibits the death receptor in the extrinsic apoptotic pathway, further blocking caspase 3 . Additionally, it reduces ER-mediated stress by decreasing caspase 12 activity and Ca 2+ efflux decrease from the ER .
Biochemical Pathways
TUDCA affects numerous metabolic pathways, most of which lead to apoptosis .
Pharmacokinetics
It is known that tudca is a highly hydrophilic bile acid, which suggests it may have good bioavailability .
Result of Action
TUDCA has shown important anti-apoptotic and neuroprotective activities . It has been examined in inflammatory metabolic diseases and neurodegenerative diseases due to its range of molecular properties . Experimental evidence suggests that TUDCA’s neuroprotective action derives from animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS), and cerebral ischemia .
Action Environment
The action of TUDCA can be influenced by environmental factors such as gut microbiota . Gut dysbiosis may augment lipopolysaccharides, pro-inflammatory cytokines, T helper cells, and monocytes, causing increased intestinal and blood-brain barrier permeability via the microbiota-gut-brain axis .
安全和危害
未来方向
TUDCA has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . While further clinical evidence is being accumulated for other diseases, TUDCA stands as a promising treatment for neurodegenerative diseases .
生化分析
Biochemical Properties
Taurodeoxycholic acid is involved in various biochemical reactions, primarily in the liver and intestines. It interacts with several enzymes and proteins, including bile salt export pump (BSEP) and sodium taurocholate cotransporting polypeptide (NTCP). These interactions facilitate the transport and metabolism of bile acids. Taurodeoxycholic acid also interacts with farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis and homeostasis .
Cellular Effects
Taurodeoxycholic acid influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates FXR, leading to the regulation of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. Additionally, taurodeoxycholic acid has been shown to reduce oxidative stress and inflammation in various cell types, including hepatocytes and intestinal epithelial cells .
Molecular Mechanism
At the molecular level, taurodeoxycholic acid exerts its effects through binding interactions with FXR and other nuclear receptors. This binding leads to the activation or repression of target genes involved in bile acid metabolism, lipid homeostasis, and inflammatory responses. Taurodeoxycholic acid also modulates the activity of enzymes such as cytochrome P450 enzymes, which are involved in the hydroxylation and conjugation of bile acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of taurodeoxycholic acid have been observed to change over time. It is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes and microbial activity in the gut. Long-term studies have shown that taurodeoxycholic acid can have sustained effects on cellular function, including the regulation of gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of taurodeoxycholic acid vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on liver function and lipid metabolism. At high doses, taurodeoxycholic acid can cause toxicity and adverse effects, including liver damage and disruption of bile acid homeostasis. Threshold effects have been observed, where the compound exhibits therapeutic benefits up to a certain dosage, beyond which toxic effects become prominent .
Metabolic Pathways
Taurodeoxycholic acid is involved in several metabolic pathways, including the enterohepatic circulation of bile acids. It is synthesized in the liver from cholesterol and is conjugated with taurine. The compound is then secreted into the bile and transported to the intestine, where it aids in fat digestion. Taurodeoxycholic acid is reabsorbed in the ileum and transported back to the liver via the portal circulation. Enzymes such as cytochrome P450 and bile salt hydrolase play key roles in its metabolism .
Transport and Distribution
Within cells, taurodeoxycholic acid is transported by specific transporters such as NTCP and BSEP. These transporters facilitate its uptake into hepatocytes and its secretion into the bile. Taurodeoxycholic acid is distributed within various tissues, including the liver, intestines, and gallbladder. It can also cross the blood-brain barrier, although its concentration in the brain is relatively low .
Subcellular Localization
Taurodeoxycholic acid is primarily localized in the cytoplasm and membranes of hepatocytes and intestinal epithelial cells. It is also found in the endoplasmic reticulum, where it is involved in the synthesis and conjugation of bile acids. Post-translational modifications, such as sulfation and glucuronidation, can affect its localization and activity within cells .
属性
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDRATDZQPNJFN-VAYUFCLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873418 | |
| Record name | Taurodesoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Taurodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
41 mg/mL | |
| Record name | Taurodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
516-50-7 | |
| Record name | Taurodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taurodesoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAURODEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20668G0RPI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Taurodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 - 208 °C | |
| Record name | Taurodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







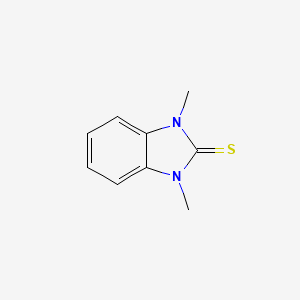
![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)
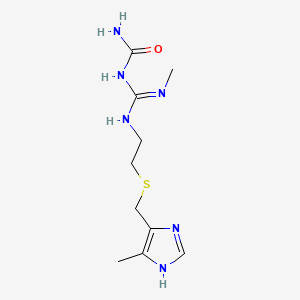

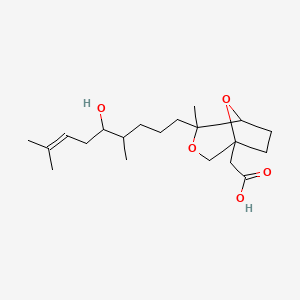

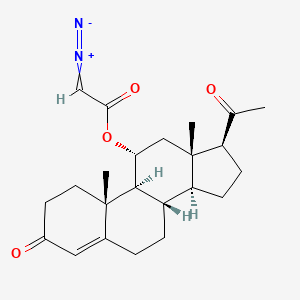
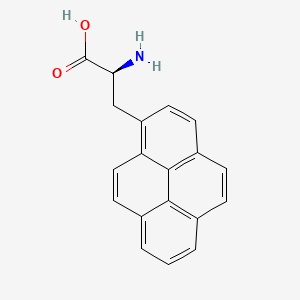
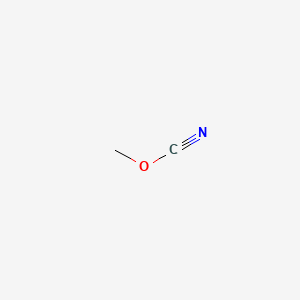
![7-Azabicyclo[2.2.1]heptane](/img/structure/B1214873.png)